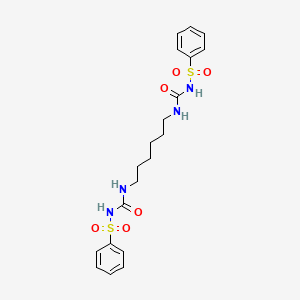
Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked by a hexamethylene chain and substituted with benzenesulfonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Métodos De Preparación
The synthesis of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) typically involves the reaction of hexamethylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in various biological assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) involves its interaction with molecular targets through its urea and benzenesulfonyl groups. These interactions can lead to the modulation of biological pathways, potentially resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) can be compared with other similar compounds, such as:
1,1’-Hexamethylenebis(3,3-dimethylurea): This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,1’-Hexamethylenebis(3-(4-methylbenzyl)urea): Another related compound with variations in the substituents on the urea groups.
The uniqueness of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) lies in its specific combination of urea and benzenesulfonyl groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
73953-85-2 |
|---|---|
Fórmula molecular |
C20H26N4O6S2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-[6-(benzenesulfonylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H26N4O6S2/c25-19(23-31(27,28)17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-32(29,30)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
VXHROGRVQMJGNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


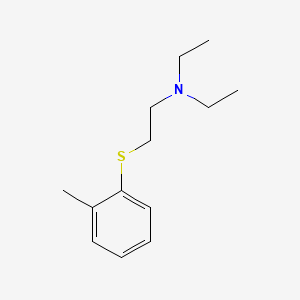
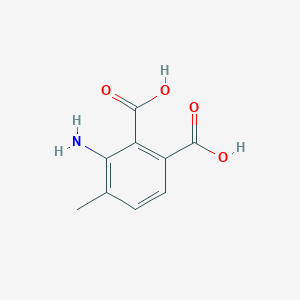
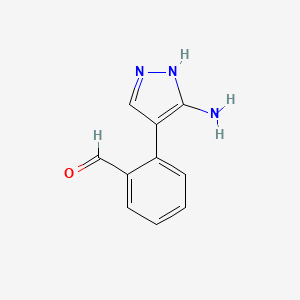


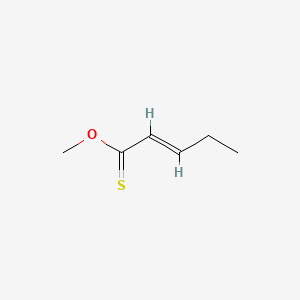

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
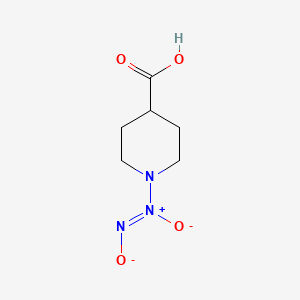
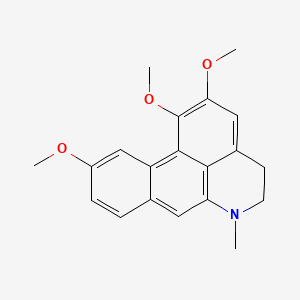

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
